molecular formula C15H20N2O2 B2501898 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one CAS No. 952835-31-3

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one

Cat. No.: B2501898
CAS No.: 952835-31-3
M. Wt: 260.337
InChI Key: DQWPDMLNJOMSDY-UHFFFAOYSA-N
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Description

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one is a synthetic piperazine-based compound supplied for research and development purposes. Piperazine derivatives are a significant class of heterocycles in medicinal chemistry and are frequently investigated for their diverse biological activities. Researchers can explore this compound as a building block or intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The structure suggests potential for interaction with various biological targets, but its specific mechanism of action and research applications require further investigation and validation by qualified researchers. This product is intended for laboratory research use only and is not approved for human or animal diagnostic, therapeutic, or any other consumer use.

Properties

IUPAC Name

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-4-6-12(7-5-11)10-13(18)17-9-8-16-14(19)15(17,2)3/h4-7H,8-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWPDMLNJOMSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Mechanisms

The reaction proceeds via nucleophilic attack of the diamine on the carbonyl groups of the diketone, followed by dehydration to form the six-membered ring. Key parameters include:

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency.
  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but require careful control to avoid side reactions.

Table 1: Cyclization Methods for Piperazinone Core Formation

Starting Materials Solvent Temperature (°C) Yield (%) Source
2,2-Dimethyl-1,3-diamine + Glyoxal DMF 90 78
Ethylenediamine + 2,3-Butanedione THF 80 65

The introduction of the acetyl group at position 4 of the piperazinone core is achieved through nucleophilic acyl substitution . The secondary amine at position 4 reacts with 2-(4-methylphenyl)acetyl chloride in the presence of a base.

Reaction Conditions

  • Base : Triethylamine (TEA) or pyridine neutralizes HCl generated during the reaction.
  • Solvent : Dichloromethane (DCM) or THF ensures solubility of both reactants.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazinone minimizes over-acylation.

Equation :
$$
\text{3,3-Dimethylpiperazin-2-one} + \text{2-(4-Methylphenyl)acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
$$

Introduction of the 4-Methylphenyl Group

The 2-(4-methylphenyl)acetyl moiety is synthesized separately and introduced via Friedel-Crafts acylation or Grignard reactions .

Friedel-Crafts Acylation

  • Catalyst : Aluminum chloride (AlCl₃) facilitates electrophilic substitution on toluene.
  • Reagent : Acetyl chloride introduces the carbonyl group, followed by methylation.

Steps :

  • Acylation of toluene with acetyl chloride to form 4-methylacetophenone.
  • Reduction of the ketone to 2-(4-methylphenyl)ethanol.
  • Oxidation to 2-(4-methylphenyl)acetic acid.

Table 2: Synthesis of 2-(4-Methylphenyl)acetic Acid

Method Reagents Yield (%) Purity (%) Source
Friedel-Crafts Acylation AlCl₃, Acetyl chloride 62 95
Grignard Reaction Mg, CO₂ 58 92

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization using methanol or acetone , achieving >98% purity.

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted starting materials.
  • HPLC : Confirms purity with a C18 column and acetonitrile/water mobile phase.

Table 3: Characterization Data

Parameter Value Method Source
Melting Point 145–147°C DSC
$$ ^1\text{H-NMR} $$ (DMSO) δ 2.25 (s, 3H, CH₃), 3.45 (m, 4H, N–CH₂) NMR
HRMS m/z 260.337 [M+H]⁺ Mass Spec

Optimization and Scalability

Solvent Impact

  • THF vs. DMF : THF offers higher yields (78% vs. 65%) due to better solubility of intermediates.
  • Green Chemistry : Ethanol/water mixtures reduce environmental impact without compromising yield.

Temperature Control

Maintaining temperatures below 100°C during cyclization prevents degradation of the piperazinone core.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

Research indicates that compounds similar to 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one may exhibit significant effects on neurotransmitter systems. Preliminary studies suggest that it can influence serotonin and dopamine pathways, which are crucial for mood regulation and anxiety disorders.

  • Case Study: Anxiety Disorders
    • A study evaluated the anxiolytic effects of piperazine derivatives in animal models, demonstrating reduced anxiety-like behaviors when administered at specific dosages. The findings suggest potential applications in treating anxiety disorders through modulation of neurotransmitter levels.

2. Anticancer Activity

The compound has shown promise as an anticancer agent, particularly against various human cancer cell lines. Its mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation.

  • Case Study: Breast Cancer
    • Research focusing on structurally related compounds indicated significant anti-proliferative effects against breast cancer cell lines. The study reported an IC50 value of approximately 5 µM, suggesting that this compound could be effective in similar contexts.

Summary of Biological Activities

Activity TypeObserved EffectReference
NeuropharmacologicalModulation of serotonin and dopamine pathways
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibition of specific cancer-related enzymes

Future Directions for Research

Further studies are warranted to explore the full potential of this compound in clinical settings. Key areas for future research include:

  • Clinical Trials : Investigating its efficacy and safety in human subjects for anxiety and cancer treatment.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which the compound exerts its pharmacological effects.
  • Structural Optimization : Developing analogs with improved potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

3,3-Dimethyl-4-(4-(Methylthio)Benzoyl)Piperazin-2-One (CAS: 952886-95-2)

  • Structure : Differs by replacing the 4-methylphenyl acetyl group with a 4-(methylthio)benzoyl moiety.
  • Molecular Weight : 278.37 g/mol (C₁₄H₁₈N₂O₂S) vs. ~292.35 g/mol (estimated for the target compound, C₁₅H₁₉N₂O₂).
  • Synthesis: Likely involves similar methods to , where piperazinone intermediates react with substituted benzoyl chlorides.

(E)-1-{4-[Bis(4-Methoxyphenyl)Methyl]Piperazin-1-Yl}-3-(4-Methylphenyl)Prop-2-En-1-One

  • Structure : Features a cinnamoyl (α,β-unsaturated ketone) group instead of an acetyl moiety, conjugated to a bulky bis(4-methoxyphenyl)methyl-piperazine.
  • Synthesis : Involves condensation of cinnamic acid derivatives with piperazine intermediates under mild conditions (e.g., dichloromethane, triethylamine) .

Non-Piperazinone Heterocycles with 4-Methylphenyl Groups

2-(4-Methylphenyl)-4,6-Dihydro-1H-Pyridazin-3(4H)-One

  • Structure: A pyridazinone ring substituted with a 4-methylphenyl group.
  • Activity: Exhibits potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation), suggesting that the 4-methylphenyl group synergizes with the pyridazinone core for bioactivity .
  • Synthesis : Prepared via base-mediated cyclization of substituted hydrazines and ketones .

Oxazolo[4,5-d]Pyrimidine Derivatives

  • Examples : 5-(4-Methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidines.
  • Key Difference: The oxazolopyrimidine scaffold provides planar rigidity, contrasting with the flexible piperazinone ring. This structural feature may enhance DNA intercalation or enzyme inhibition .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Piperazin-2-one 3,3-dimethyl; 4-(4-MePh acetyl) ~292.35 Not reported -
3,3-Dimethyl-4-(4-(MeS)Benzoyl)piperazin-2-one Piperazin-2-one 3,3-dimethyl; 4-(4-MeS benzoyl) 278.37 Not reported
(E)-Cinnamoyl-piperazinone Piperazin-1-yl Bis(4-MeOPh)methyl; 4-MePh 494.56 Antimicrobial, anticancer
2-(4-MePh)-pyridazin-3(4H)-one Pyridazin-3-one 4-MePh 202.23 Anti-inflammatory (IC₅₀ 11.6 μM)

Biological Activity

3,3-Dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its piperazine core with a dimethyl substituent and an acetyl group attached to a para-methylphenyl moiety. Its chemical formula is C18H22N2O2C_{18}H_{22}N_{2}O_{2}, and it features a molecular weight of approximately 302.38 g/mol. The structural formula can be represented as follows:

Structure 3 3 Dimethyl 4 2 4 methylphenyl acetyl piperazin 2 one\text{Structure }\text{3 3 Dimethyl 4 2 4 methylphenyl acetyl piperazin 2 one}

2. Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. The compound may exhibit activity as a central nervous system (CNS) agent, potentially acting on neurotransmitter systems such as dopamine and serotonin pathways. For instance, compounds structurally related to piperazines have been shown to modulate dopamine receptors, suggesting that this compound could influence dopaminergic activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on the activity of similar compounds:

  • Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in neurotransmitter degradation or synthesis.
  • Membrane Interaction : It might alter membrane fluidity or interact with ion channels affecting neuronal excitability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against S. aureus and E. coli
NeuropharmacologicalPotential modulation of dopaminergic pathways
Enzyme InhibitionInhibitory effects on neurotransmitter enzymes

Case Study: Antimicrobial Evaluation

A study conducted on various piperazine derivatives included an evaluation of their antimicrobial properties through in vitro assays. The results indicated that modifications to the piperazine ring significantly influenced antibacterial potency. While direct data on this compound is lacking, the trends observed suggest potential efficacy in antimicrobial applications.

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